molecular formula C10H9BrN2 B13698724 (2-Bromo-6-quinolyl)methanamine

(2-Bromo-6-quinolyl)methanamine

Cat. No.: B13698724
M. Wt: 237.10 g/mol
InChI Key: XOMQSYBHQAFGQN-UHFFFAOYSA-N
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Description

(2-Bromo-6-quinolyl)methanamine is a brominated quinoline derivative featuring a methanamine group (-CH2NH2) at the 2-position of the quinoline ring, with a bromine substituent at the 6-position. Quinoline derivatives are widely studied for their aromaticity, planar structure, and versatility in medicinal chemistry, particularly in antimicrobial and anticancer applications. The bromine atom enhances electrophilicity and may influence binding interactions in biological systems, while the methanamine group provides a reactive site for further functionalization or conjugation .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(2-bromoquinolin-6-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H,6,12H2

InChI Key

XOMQSYBHQAFGQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-quinolyl)methanamine typically involves the bromination of 6-quinolinemethanamine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production of (2-Bromo-6-quinolyl)methanamine may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-quinolyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).

Major Products Formed:

Scientific Research Applications

Scientific Research Applications of (2-Bromo-6-quinolyl)methanamine

(2-Bromo-6-quinolyl)methanamine is an organic compound belonging to the quinoline derivatives class, characterized by a bromine atom at the 2-position and an amine group at the methylene position of the quinoline ring. This unique structure gives it distinct chemical reactivity and biological activity, making it valuable for research and industrial purposes.

Overview

(2-Bromo-6-quinolyl)methanamine serves as a building block in organic synthesis for creating more complex quinoline derivatives. It is also an intermediate in synthesizing pharmaceuticals and agrochemicals. Moreover, it is studied for its potential antimicrobial and anticancer properties in biological research and is used in developing new drugs that target specific biological pathways. In industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Chemical Reactions

(2-Bromo-6-quinolyl)methanamine undergoes several chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
  • Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction Reactions: The compound can be reduced to form the corresponding quinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis for preparing complex quinoline derivatives and as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biology: Studied for potential antimicrobial and anticancer properties and used in developing new drugs targeting specific biological pathways.
  • Medicine: Explored for potential therapeutic applications, including its use as a precursor in synthesizing drugs for treating infectious diseases and cancer.
  • Industry: Used in producing dyes, pigments, and other specialty chemicals.

(2-Bromo-6-quinolyl)methanamine's potential biological activities make it interesting in medicinal chemistry. Recent research has focused on its anticancer properties, antibacterial effects, and mechanisms of action.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Viability and Apoptosis: In vitro studies using cell lines like HL-60 (human promyelocytic leukemia) showed that treatment with this compound at 10 µM concentrations significantly increased apoptotic cells, indicating pro-apoptotic effects. Flow cytometry analysis showed an increase in the sub-G0/G1 phase population, indicative of apoptosis. The compound also caused cell cycle arrest in the G2/M phase, suggesting that its mechanism may involve interference with cell cycle progression.
  • Cytotoxicity: It has significant antiproliferative activity against MCF-7 cells (2.84 µM).

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial properties, with significant inhibition observed against various bacteria.

Data Summary

Activity TypeCell Line/OrganismIC50/EffectNotes
AnticancerMCF-72.84 µMSignificant antiproliferative activity
ApoptosisHL-6010 µMInduced apoptosis; G2/M phase arrest

Mechanism of Action

The mechanism of action of (2-Bromo-6-quinolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Methanamine Derivatives

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between (2-Bromo-6-quinolyl)methanamine and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
(2-Bromo-6-quinolyl)methanamine C10H9BrN2 237.10* Bromine (6-position), methanamine (2-position) Planar quinoline core; bromine increases electrophilicity
(5-Bromopyridin-2-yl)methanamine C6H7BrN2 187.04 Bromine (5-position), methanamine (2-position) Pyridine ring; smaller aromatic system, higher solubility in polar solvents
6-Bromo-3-methylquinolin-2-amine C10H9BrN2 237.10 Bromine (6-position), methyl (3-position) Steric hindrance from methyl group; altered binding vs. target compound
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine C9H10BrF2NO 282.09 Bromine (2-position), difluoroethoxy (5-position) Enhanced lipophilicity from fluorine; ether linkage improves metabolic stability
[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine C9H9FN2O 180.18 Fluorophenyl, oxazole ring Oxazole increases polarity; fluorine enhances electronegativity

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: Bromine at the 6-position (quinoline) vs. 5-position (pyridine) alters electronic distribution and steric accessibility. Fluorine or ethoxy groups in phenyl derivatives modulate solubility and metabolic stability .
Anti-Mycobacterial Activity (Hypothetical Analysis):
  • describes 3′-cyano derivatives of brominated quinolines (e.g., compound 72) with anti-mycobacterial activity. The cyano group enhances polarity, suggesting that (2-Bromo-6-quinolyl)methanamine could be modified similarly for improved activity .
  • Pyridine vs. Quinoline: Pyridine-based methanamines (e.g., (5-bromopyridin-2-yl)methanamine) may exhibit lower activity due to reduced aromatic surface area for target binding compared to quinoline analogs .
Toxicity and Stability:
  • Bromine in (2-Bromo-6-quinolyl)methanamine is less reactive than nitroso groups, likely reducing carcinogenic risk .
  • Methyl Substitution: The methyl group in 6-bromo-3-methylquinolin-2-amine may increase metabolic stability but reduce target accessibility due to steric effects .

Biological Activity

(2-Bromo-6-quinolyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline moiety with a bromine atom at the 2-position and a methanamine group. This structure is significant as quinoline derivatives are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2-Bromo-6-quinolyl)methanamine through various mechanisms:

  • Cell Viability and Apoptosis :
    • In vitro studies using cell lines such as HL-60 (human promyelocytic leukemia) demonstrated that treatment with (2-Bromo-6-quinolyl)methanamine at concentrations of 10 µM resulted in a significant increase in apoptotic cells, indicating its pro-apoptotic effects. Flow cytometry analysis showed an increase in the sub-G0/G1 phase population, which is indicative of apoptosis .
    • The compound also caused cell cycle arrest in the G2/M phase, suggesting that its mechanism may involve interference with cell cycle progression .
  • Cytotoxicity :
    • The compound exhibited varying degrees of cytotoxicity across different cancer cell lines. For instance, it demonstrated an IC50 value of 2.84 µM against MCF-7 human breast cancer cells, indicating potent antiproliferative activity .
  • Mechanistic Insights :
    • The structure-activity relationship (SAR) studies revealed that modifications in the bromine substituents affected the biological activity. Increased bromination generally led to decreased activity, suggesting that electronic effects play a crucial role in its mechanism .

Antibacterial and Antifungal Activity

(2-Bromo-6-quinolyl)methanamine has also been evaluated for its antibacterial properties:

  • Inhibition Studies :
    • The compound was tested against various Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity. The mechanism was hypothesized to involve oxidative damage to bacterial cells, potentially leading to cell death through hydroxyl radical formation .
  • Hemolytic Activity :
    • Additional studies indicated that (2-Bromo-6-quinolyl)methanamine caused hemolysis in human red blood cells at higher concentrations, which raises concerns about its safety profile but also highlights its potent biological interactions .

Data Summary

Activity Type Cell Line/Organism IC50/Effect Notes
AnticancerMCF-72.84 µMSignificant antiproliferative activity
ApoptosisHL-6010 µMInduced apoptosis; G2/M phase arrest
AntibacterialVarious bacteriaVariesSignificant inhibition observed
Hemolytic ActivityHuman RBCs10% hemolysis at MICIncreased hemolysis at higher concentrations

Case Studies

In one notable study, (2-Bromo-6-quinolyl)methanamine was evaluated alongside other quinoline derivatives for their anticancer potential. The results indicated that while many derivatives exhibited similar activities, those with specific substitutions (like bromination) showed enhanced efficacy against resistant cancer cell lines .

Furthermore, another investigation into the compound's mechanism revealed that it could inhibit specific protein interactions crucial for cancer cell survival, highlighting its potential as a therapeutic agent against drug-resistant tumors .

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